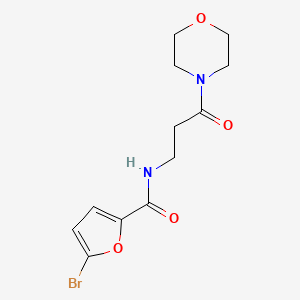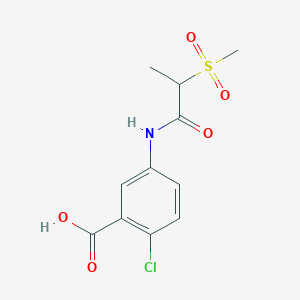![molecular formula C12H17ClN2OS B6642342 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one, also known as CTMP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a research chemical that has gained popularity among scientists due to its potential applications in scientific research. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake transporters, which makes it useful in studying the mechanisms of these neurotransmitters.
Mechanism of Action
The mechanism of action of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one involves the inhibition of dopamine and norepinephrine reuptake transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which can have various effects on the brain and body. 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one has been shown to have a higher affinity for dopamine transporters than for norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one are not fully understood, but it is believed to have a stimulant effect on the central nervous system. It has been shown to increase locomotor activity and induce hyperactivity in animal models. 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one has also been shown to increase heart rate and blood pressure in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one in lab experiments include its potency and selectivity for dopamine and norepinephrine reuptake transporters. This makes it useful in studying the mechanisms of these neurotransmitters and their role in various neurological disorders. However, the limitations of using 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one in lab experiments include its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for research on 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one. One area of interest is the development of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one analogs with improved selectivity and potency for dopamine and norepinephrine reuptake transporters. Another area of interest is the investigation of the long-term effects of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one on the brain and body, as well as its potential therapeutic applications in the treatment of neurological disorders. Finally, more research is needed to understand the biochemical and physiological effects of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one and its potential toxicity.
Synthesis Methods
The synthesis of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperazine and 1,3-dibromo-2-propanol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one.
Scientific Research Applications
1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one has been used in various scientific studies to investigate the mechanisms of dopamine and norepinephrine transporters. It has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This effect has been linked to a range of neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
1-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-2-12(16)15-7-5-14(6-8-15)9-10-3-4-11(13)17-10/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOHIDZSKNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)


![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)

![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)